molecular formula C4H8ClN3S B2515413 4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride CAS No. 1375472-48-2

4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride

Cat. No. B2515413
CAS RN: 1375472-48-2
M. Wt: 165.64
InChI Key: DWJAJMAIAALCRH-UHFFFAOYSA-N
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Description

4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool for studying the biochemical and physiological effects of this enzyme. In

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Studies have developed efficient methodologies for synthesizing 5-alkyl amino and thioether substituted pyrazoles, showcasing the utility of 4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride derivatives in producing compounds with potential biological activities. These reactions occur under mild conditions, highlighting the versatility and reactivity of the pyrazole ring when substituted at the 4 position with amine nucleophiles and thiols, leading to high yields of the desired products (Sakya & Rast, 2003).

Potential for Pharmacological Applications

A particular study synthesized and investigated a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters for their analgesic and anti-inflammatory activities. One compound emerged as significantly active, indicating the potential of these derivatives as lead molecules for developing new analgesic and anti-inflammatory agents with minimal ulcerogenic potential (Gokulan et al., 2012).

Material Science and Chemistry

Another area of application involves the synthesis of novel 5-sulfoxide-substituted pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones. These compounds were efficiently synthesized and showed some biological activity in preliminary assays. Their structures were confirmed using NMR, IR, and elemental analysis, indicating the broad scope of pyrazole derivatives in the development of new materials with potential biological significance (Wu et al., 2005).

Advanced Synthetic Techniques

Research has also focused on developing regioselective synthesis techniques for pyrazole derivatives. For instance, one study described a one-step synthesis and regioselective alkylation of substituted 1H-pyrazolo[4,3-e][1,2,4]triazine, showcasing the chemical versatility and potential for further modification of pyrazole-based compounds for specific scientific applications (Mojzych & Rykowski, 2003).

properties

IUPAC Name

4-methylsulfanyl-1H-pyrazol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.ClH/c1-8-3-2-6-7-4(3)5;/h2H,1H3,(H3,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJAJMAIAALCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(NN=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride

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